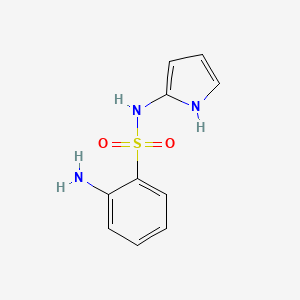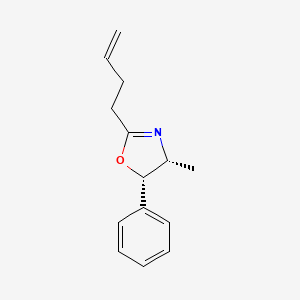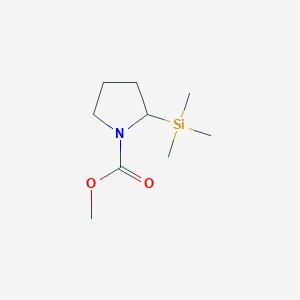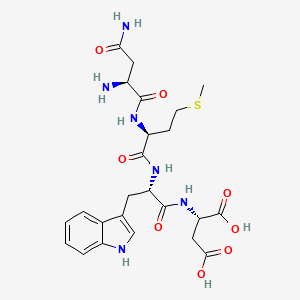![molecular formula C17H15NO2 B14194907 Ethyl 2-methylbenzo[H]quinoline-3-carboxylate CAS No. 879895-04-2](/img/structure/B14194907.png)
Ethyl 2-methylbenzo[H]quinoline-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-methylbenzo[H]quinoline-3-carboxylate is a chemical compound belonging to the quinoline family
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-methylbenzo[H]quinoline-3-carboxylate can be achieved through several methods. One common approach involves the Friedländer annulation, where aminonaphthalene carbaldehydes react with primary or secondary alcohols mediated by urea/KOH or with diketones or β-ketoesters . Another method involves the cyclopropanation-ring expansion reaction of indoles with halodiazoacetates, catalyzed by Rhodium (II) .
Industrial Production Methods
Industrial production of quinoline derivatives often employs green and sustainable methods. These include microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts . These methods not only enhance the efficiency of the synthesis but also reduce the environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-methylbenzo[H]quinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the quinoline ring, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a catalyst like iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline-3-carboxylic acid derivatives, while reduction can produce various quinoline alcohols.
Aplicaciones Científicas De Investigación
Ethyl 2-methylbenzo[H]quinoline-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and antitumor activities.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of ethyl 2-methylbenzo[H]quinoline-3-carboxylate involves its interaction with various molecular targets. It can bind to DNA, inhibiting the replication process, which is crucial for its antimicrobial and antitumor activities . The compound may also interact with enzymes and proteins, disrupting their normal functions and leading to cell death.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl quinoline-3-carboxylate: Another quinoline derivative with similar structural features.
Bisquinoline derivatives: Compounds with two quinoline nuclei, known for their potent antimalarial activity.
Ethyl 2,4-dimethylquinoline-3-carboxylate: A derivative with additional methyl groups, enhancing its biological activity.
Uniqueness
Ethyl 2-methylbenzo[H]quinoline-3-carboxylate stands out due to its specific substitution pattern, which imparts unique chemical and biological properties
Propiedades
Número CAS |
879895-04-2 |
|---|---|
Fórmula molecular |
C17H15NO2 |
Peso molecular |
265.31 g/mol |
Nombre IUPAC |
ethyl 2-methylbenzo[h]quinoline-3-carboxylate |
InChI |
InChI=1S/C17H15NO2/c1-3-20-17(19)15-10-13-9-8-12-6-4-5-7-14(12)16(13)18-11(15)2/h4-10H,3H2,1-2H3 |
Clave InChI |
CEMGOYHISPNABD-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(N=C2C(=C1)C=CC3=CC=CC=C32)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


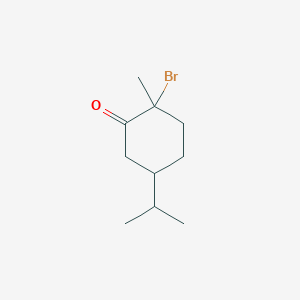

![1-[2-O-(2-Methoxyethyl)-beta-D-ribofuranosyl]-5-methyl-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one](/img/structure/B14194846.png)



![1H-Indole, 3-[1-(2-furanyl)-2-nitropropyl]-](/img/structure/B14194868.png)
